molecular formula C10H10BrClFN B12962901 (S)-2-(6-Bromo-2-chloro-3-fluorophenyl)pyrrolidine

(S)-2-(6-Bromo-2-chloro-3-fluorophenyl)pyrrolidine

Katalognummer: B12962901
Molekulargewicht: 278.55 g/mol
InChI-Schlüssel: MLQKVTYWQMZDJW-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(6-Bromo-2-chloro-3-fluorophenyl)pyrrolidine is a chiral organic compound that contains a pyrrolidine ring substituted with a bromo, chloro, and fluoro phenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(6-Bromo-2-chloro-3-fluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromo-2-chloro-3-fluoroaniline and (S)-pyrrolidine.

    Formation of Intermediate: The aniline derivative undergoes a series of reactions, including halogenation and nucleophilic substitution, to form an intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization reactions under specific conditions to form the pyrrolidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.

    Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.

    Automated Purification Systems: Employing automated systems for purification to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(6-Bromo-2-chloro-3-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromo, chloro, fluoro) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone for halogen exchange.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-2-(6-Bromo-2-chloro-3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-(6-Bromo-2-chlorophenyl)pyrrolidine: Lacks the fluorine atom.

    (S)-2-(6-Bromo-3-fluorophenyl)pyrrolidine: Lacks the chlorine atom.

    (S)-2-(6-Chloro-3-fluorophenyl)pyrrolidine: Lacks the bromine atom.

Uniqueness

(S)-2-(6-Bromo-2-chloro-3-fluorophenyl)pyrrolidine is unique due to the presence of all three halogen atoms (bromo, chloro, fluoro) on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C10H10BrClFN

Molekulargewicht

278.55 g/mol

IUPAC-Name

(2S)-2-(6-bromo-2-chloro-3-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H10BrClFN/c11-6-3-4-7(13)10(12)9(6)8-2-1-5-14-8/h3-4,8,14H,1-2,5H2/t8-/m0/s1

InChI-Schlüssel

MLQKVTYWQMZDJW-QMMMGPOBSA-N

Isomerische SMILES

C1C[C@H](NC1)C2=C(C=CC(=C2Cl)F)Br

Kanonische SMILES

C1CC(NC1)C2=C(C=CC(=C2Cl)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.